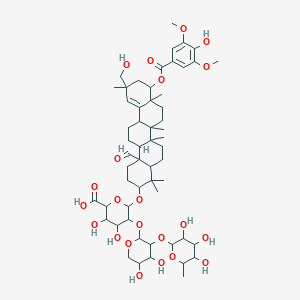

Periandradulcin A

Description

Properties

IUPAC Name |

6-[[14b-formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H82O22/c1-25-36(60)39(63)42(66)48(73-25)77-44-37(61)29(59)22-72-49(44)78-45-41(65)40(64)43(46(67)68)76-50(45)75-34-13-15-56(24-58)32(51(34,2)3)12-14-55(7)33(56)11-10-27-28-20-52(4,23-57)21-35(53(28,5)16-17-54(27,55)6)74-47(69)26-18-30(70-8)38(62)31(19-26)71-9/h18-20,24-25,27,29,32-37,39-45,48-50,57,59-66H,10-17,21-23H2,1-9H3,(H,67,68) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTRWBPIEBHLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135545-88-9 | |

| Record name | Periandradulcin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Phytochemical Analysis of Periandradulcin a

Plant Sources and Ecological Context of Periandradulcin A

The presence and concentration of secondary metabolites like this compound are intrinsically linked to the plant species, its geographical distribution, and the environmental conditions it inhabits.

This compound has been identified as a constituent primarily isolated from the roots of Periandra dulcis Mart. ex Benth. nih.govscielo.brscielo.br. This species, belonging to the Fabaceae family, is also known by its synonym Periandra mediterranea (Vell.) Taub. scielo.brscielo.br. Research has consistently reported the isolation of this compound, along with related compounds such as Periandradulcin B and C, from the roots of Periandra dulcis nih.govnii.ac.jpepdf.pubvdoc.pub.

Periandra dulcis, the primary source of this compound, is native to the northern and middle regions of Brazil scielo.brscielo.br. The genus Periandra has a broader distribution, with species found in South America, including Brazil and Bolivia theferns.info. Habitats associated with Periandra species can vary, encompassing cerrado, brejo, mata vegetation, rocky slopes, grassland, and low woodland, typically at elevations up to 800 meters theferns.info. Some Periandra species have also been noted in environments such as forested slopes and caves over plinthosols and ferralsols, and slopes with canga vegetation over plinthosols, at altitudes between 600–800 m mdpi.com. While these findings describe the general distribution and habitats of the Periandra genus, specific research directly linking environmental factors (e.g., soil composition, climate variations) to the expression levels or concentration of this compound within these habitats has not been detailed in the reviewed literature.

Advanced Phytochemical Screening and Profiling for this compound

The identification and characterization of compounds like this compound rely on sophisticated phytochemical screening and profiling techniques.

The characterization of this compound has been achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS/MS), is a key method for the tentative characterization and profiling of compounds found in plant extracts nih.govscielo.br. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and two-dimensional NMR, is crucial for elucidating the detailed chemical structures of isolated compounds like this compound nih.gov. These methods allow for the comprehensive analysis and identification of complex mixtures present in plant materials scielo.br.

The Periandra genus exhibits significant chemodiversity, with various triterpenoid (B12794562) saponins (B1172615) being reported as constituents. Beyond this compound, B, and C, other related triterpenes and saponins, such as periandrins, have been identified in P. dulcis roots scielo.brscielo.br. Research into related species, like Periandra coccinea, also highlights the presence of diverse phytochemicals within the genus, reflecting adaptations to distinct ecological niches mdpi.comscielo.br. The oleanane (B1240867) type pentacyclic triterpenoids, which form the aglycone part of many saponins including this compound, are commonly found in higher plants scielo.br.

Isolation and Purification Methodologies for this compound

The isolation and purification of this compound from its natural source involve a series of chromatographic and extraction techniques.

The isolation of this compound from the methanolic extract of Periandra dulcis roots has been accomplished using a combination of chromatographic methods. These include general column chromatography, as well as reversed-phase and normal-phase high-performance liquid chromatography (HPLC) nih.gov. These techniques are standard for separating and purifying complex mixtures of natural products, allowing for the subsequent structural elucidation of the target compound.

Elucidation of Biosynthesis Pathways of Periandradulcin a

Proposed Biosynthetic Precursors and Intermediates

The specific biosynthetic pathway leading to Periandradulcin A has not been extensively elucidated. However, Periandra dulcis is known to produce related compounds, including Periandradulcin B and Periandradulcin C epdf.pubupenn.eduscribd.comnih.gov. These compounds, along with this compound, are often classified within the broader categories of triterpenoid (B12794562) saponins (B1172615) or other complex plant secondary metabolites scribd.comnih.gov.

The biosynthesis of many plant secondary metabolites, particularly terpenoids and saponins, typically originates from primary metabolic pathways. Key precursors for terpenoid biosynthesis include isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized via either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways nih.gov. These C5 units are then sequentially condensed to form longer-chain isoprenoids like farnesyl diphosphate (FPP, C15) and geranylgeranyl diphosphate (GGPP, C20), which serve as foundational building blocks for a vast array of plant secondary metabolites, including triterpenoids nih.govbiorxiv.org. While these pathways are fundamental to terpenoid production, direct evidence linking specific intermediates from these pathways to this compound biosynthesis is currently lacking in the reviewed literature.

Table 1: Identified Periandradulcin Compounds and Source

| Compound Name | Source | Molecular Formula (Approx.) | Key Activity/Note |

| This compound | Periandra dulcis | C56H82O22 | Phosphodiesterase inhibitor |

| Periandradulcin B | Periandra dulcis | - | Mentioned in correlation studies |

| Periandradulcin C | Periandra dulcis | C48H76O18 | Phosphodiesterase inhibitor, Oleanane (B1240867) triterpenoid |

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The intricate structures of natural products like this compound are assembled through a series of complex enzymatic transformations. While specific enzymes responsible for the biosynthesis of this compound have not been identified in the provided literature, general enzyme classes known to be involved in the synthesis of similar complex plant metabolites can be inferred.

These enzymatic processes often involve a cascade of reactions catalyzed by enzymes such as:

Synthases: For chain elongation and condensation of precursor molecules (e.g., farnesyl diphosphate synthase, squalene (B77637) synthase) biorxiv.org.

Cyclases: To form cyclic structures, which are common in triterpenoids nih.gov.

Oxidoreductases (e.g., Cytochrome P450 monooxygenases - CYPs): For hydroxylation, oxidation, and other modifications of the carbon skeleton biorxiv.orgnih.gov.

Glycosyltransferases (GTs): To attach sugar moieties, which are characteristic of saponins biorxiv.org.

Other modifying enzymes: Such as esterases, acyltransferases, and methyltransferases, which further functionalize the molecule.

The catalytic mechanisms employed by these enzymes are diverse, ranging from nucleophilic attacks and proton transfers in hydrolases libretexts.orgunipd.it to complex redox cycles in oxygenases nih.gov. However, the precise catalytic mechanisms and the specific enzymes involved in the unique steps of this compound biosynthesis remain subjects for future research.

Table 2: Common Enzyme Classes in Natural Product Biosynthesis (Illustrative)

| Enzyme Class | Typical Role in Biosynthesis | Example Reaction Type |

| Farnesyl Diphosphate Synthase | Condensation of IPP and DMAPP to form FPP. | Isoprenoid chain elongation |

| Squalene Synthase | Dimerization of FPP to form squalene, a precursor for sterols and triterpenoids. | C-C bond formation |

| Cytochrome P450 Monooxygenases | Introduction of oxygen atoms, hydroxylation, epoxidation, and other oxidative modifications. | Hydroxylation, epoxidation, desaturation |

| Cyclases | Catalyze the cyclization of linear precursors into cyclic structures. | Ring formation (e.g., triterpene cyclization) |

| Glycosyltransferases | Transfer of sugar moieties to aglycones. | Glycosylation |

Genetic and Molecular Basis of Biosynthesis in Producer Organisms

The genetic blueprint for the synthesis of natural products is typically encoded within biosynthetic gene clusters (BGCs) . These are contiguous regions of DNA that contain genes encoding the enzymes responsible for a particular metabolic pathway plos.org. In plants, the biosynthesis of secondary metabolites often involves a complex interplay of genes distributed across the genome, rather than strictly organized BGCs as seen in bacteria.

The known producer of this compound is the plant Periandra dulcis epdf.pub. However, the specific genes, operons, or gene clusters responsible for the biosynthesis of this compound within Periandra dulcis have not been identified or characterized in the available literature. Elucidating the genetic basis would involve identifying genes encoding the key enzymes discussed in Section 3.2, as well as any regulatory genes that control their expression. Techniques such as comparative genomics, transcriptomics, and gene knockout studies in the producer organism or heterologous systems would be crucial for this endeavor.

Metabolic Engineering Approaches for Enhanced Production or Pathway Elucidation

Metabolic engineering offers powerful tools and strategies to understand and enhance the production of valuable natural products. These approaches can be broadly categorized into pathway elucidation and production enhancement.

Pathway Elucidation Strategies:

Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing gene expression patterns (transcriptomics) can help identify candidate genes involved in a pathway biorxiv.org.

Gene Co-expression Network Analysis: Identifying genes that are co-expressed with known pathway genes can suggest novel enzymes or regulatory elements biorxiv.org.

Bioinformatic Tools: Analyzing gene sequences and protein structures can predict enzymatic functions and potential roles in a pathway.

Enhanced Production Strategies:

Metabolic Flux Analysis: Using models like Flux Balance Analysis (FBA) to understand carbon flow and identify bottlenecks in metabolic pathways dovepress.com.

Genetic Manipulation: Overexpression or knockout of specific genes to redirect metabolic flux towards the desired product dovepress.comrsc.orgnih.govfrontiersin.org.

Enzyme Engineering: Modifying existing enzymes or designing novel enzymes for improved catalytic efficiency or specificity rsc.org.

Synthetic Biology: Reconstructing entire biosynthetic pathways in heterologous hosts (e.g., E. coli, yeast) to enable heterologous production rsc.orgfrontiersin.org.

Precursor Engineering: Enhancing the supply of key biosynthetic precursors frontiersin.org.

While these strategies have been successfully applied to numerous natural products across various organisms dovepress.comrsc.orgnih.govfrontiersin.orgnih.gov, specific metabolic engineering efforts focused on this compound for enhanced production or detailed pathway elucidation have not been reported in the reviewed literature. Future research could leverage these advanced techniques to uncover the complete biosynthetic route and enable sustainable production of this compound.

Table 3: Metabolic Engineering Strategies for Natural Product Production

| Strategy Type | Description | Application Example (General) |

| Pathway Elucidation | ||

| Transcriptomics | Analyzing gene expression levels to identify active genes in a pathway. | Identifying candidate genes for polyphyllin biosynthesis biorxiv.org |

| Genomic Analysis | Sequencing and analyzing the complete DNA of an organism to identify gene clusters. | Identifying biosynthetic gene clusters (BGCs) plos.org |

| Production Enhancement | ||

| Gene Overexpression | Increasing the cellular levels of specific genes to boost the production of their encoded enzymes. | Enhancing cordycepin (B1669437) production frontiersin.org |

| Gene Knockout/Knockdown | Deleting or reducing the expression of genes to eliminate competing pathways or regulatory elements. | Improving lipid production in yeast nih.gov |

| Enzyme Engineering | Modifying enzyme structure or function for improved catalytic efficiency or substrate specificity. | Optimizing enzymes for chemical production rsc.org |

| Heterologous Expression | Reconstructing biosynthetic pathways in a host organism (e.g., microbial cell factories). | Producing biofuels, chemicals, or drugs rsc.org |

| Metabolic Flux Modeling | Using computational models to analyze and optimize metabolic pathways. | Designing strategies for chemical production dovepress.com |

Compound List:

this compound

Periandradulcin B

Periandradulcin C

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl diphosphate (FPP)

Farnesyl Diphosphate Synthase

Squalene Synthase

Cytochrome P450 monooxygenases (CYPs)

Glycosyltransferases (GTs)

Chemical Synthesis of this compound Remains an Uncharted Area of Research

Despite significant interest in the unique chemical structure and potent sweetness of this compound, a comprehensive methodology for its total chemical synthesis has yet to be reported in peer-reviewed scientific literature. As a result, a detailed analysis of its retrosynthesis, the identification of key synthetic intermediates, and the development of stereoselective transformations remain open challenges for the synthetic chemistry community.

The complex stereochemistry and multifunctional nature of the this compound molecule present formidable hurdles to its efficient laboratory synthesis. The successful construction of its intricate framework would likely require innovative synthetic strategies and the development of novel reaction methodologies.

Similarly, the synthesis of derivatives and analogues of this compound is an area that awaits exploration. The structure-guided design of such compounds, aimed at elucidating the structure-activity relationships that govern its intense sweetness, is contingent upon the development of a viable synthetic route to the parent molecule. Without a robust synthetic platform, the systematic modification of the this compound scaffold to probe the effects of structural changes on its biological activity is not feasible.

At present, the scientific community has not published any specific synthetic routes for analogues of this compound. The exploration of its chemical space through the synthesis of derivatives is a promising avenue for future research, which could lead to the discovery of novel sweeteners with enhanced properties.

Chemical Synthesis and Derivatization of Periandradulcin a

Synthesis of Periandradulcin A Derivatives and Analogues

Optimization of Derivatization Reactions

The optimization of derivatization reactions is a critical step in the chemical synthesis and development of new analogues of biologically active compounds like this compound. This process aims to maximize reaction yields, improve purity, and ensure the desired chemical transformations occur efficiently and selectively. The strategic modification of a lead compound is fundamental to establishing robust structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity.

Systematic optimization of derivatization reactions typically involves the careful manipulation of several key parameters to achieve the desired outcome. These parameters include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time. The interplay of these factors can significantly influence the course of a chemical reaction, dictating the formation of the desired product over potential side products.

Key Parameters in Reaction Optimization:

Reagents and Catalysts: The selection of appropriate reagents and catalysts is paramount. For instance, in acylation reactions to introduce new functional groups, the choice between an acid chloride and an anhydride, along with the type of base or catalyst used, can dramatically affect the reaction's efficiency and selectivity.

Solvent Effects: The solvent in which a reaction is conducted can influence reactant solubility, transition state stabilization, and reaction rates. A systematic screening of solvents with varying polarities and properties is often necessary to identify the optimal medium.

Temperature and Time: Reaction kinetics are highly dependent on temperature. Optimizing the temperature can increase the reaction rate and, in some cases, alter the selectivity. The duration of the reaction is also critical to ensure complete conversion of the starting material while minimizing the formation of degradation products.

A hypothetical example of optimizing a derivatization reaction on a complex natural product could involve the esterification of a hydroxyl group. Researchers might explore a variety of acylating agents in combination with different catalysts and solvents, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The results of such an optimization study could be summarized in a data table.

Table 1: Hypothetical Optimization of an Esterification Reaction

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 25 | 12 | 65 |

| 2 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 6 | 80 |

| 3 | Acetic Anhydride | DMAP | Acetonitrile | 25 | 8 | 92 |

| 4 | Acetyl Chloride | None | Tetrahydrofuran | 25 | 24 | 40 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The findings from such systematic studies are crucial for developing efficient and scalable synthetic routes to novel derivatives. By methodically adjusting and evaluating each reaction parameter, chemists can establish a robust protocol that consistently produces the desired compounds in high yield and purity, which is essential for subsequent biological evaluation and the elucidation of structure-activity relationships.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analysis of Periandradulcin a

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel compounds, providing highly accurate mass measurements that are crucial for determining the elemental composition. longdom.orgnih.gov Unlike low-resolution mass spectrometry, HRMS instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers can achieve mass accuracy at sub-parts-per-million (ppm) levels. longdom.orgresearchgate.net This precision allows for the confident assignment of a unique molecular formula from the measured exact mass.

For a molecule like Periandradulcin A, HRMS is instrumental in distinguishing its elemental formula from thousands of other possibilities that may have the same nominal mass. The technique is particularly valuable when analyzing complex mixtures from plant extracts, where the high resolving power can separate ions of very similar mass-to-charge ratios (m/z), ensuring that the measured mass corresponds to the compound of interest. mdpi.com Tandem HRMS (MS/MS) experiments further aid in structural confirmation by providing accurate mass measurements of fragment ions, which helps in piecing together the different structural components of the molecule.

Table 1: Illustrative HRMS Data for a Triterpenoid (B12794562) Saponin This table is illustrative of typical data obtained for compounds in this class.

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Ionization Mode | ESI+ | Electrospray Ionization, Positive |

| Adduct | [M+Na]⁺ | Sodium Adduct |

| Measured m/z | 975.5245 | Experimentally determined mass-to-charge ratio |

| Calculated Mass | 952.5358 | Calculated neutral mass of the compound |

| Proposed Formula | C₅₁H₈₀O₁₈ | Elemental composition derived from exact mass |

| Calculated m/z | 975.5243 | Theoretical m/z for [C₅₁H₈₀O₁₈+Na]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assemble the complex carbon-hydrogen framework of this compound and define its stereochemistry.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H), helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different spin systems and assembling the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, providing essential information for determining the relative stereochemistry of the molecule.

The collective data from these experiments allow for the complete assignment of all proton and carbon signals, leading to the final structural elucidation.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Triterpenoid Saponin Moiety This table is a representative example of NMR data for similar compounds.

| Position | δC (ppm) | δH (ppm) (J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 38.5 | 1.65 (m), 1.05 (m) | C-2, C-3, C-5, C-10 |

| 3 | 89.1 | 3.20 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5 |

| 12 | 122.5 | 5.25 (t, 3.5) | C-11, C-13, C-18 |

| 28 | 176.8 | - | H-18, H-22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. creative-proteomics.com The resulting spectrum serves as a unique "molecular fingerprint," which can be used for identification and to confirm the presence of specific functional groups. nih.gov

For this compound, IR spectroscopy is particularly useful for identifying key functional groups. researchgate.net The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. Carbonyl (C=O) stretching vibrations, such as those from ester or carboxylic acid groups, typically appear in the 1700-1750 cm⁻¹ range. The C-O stretching of alcohols and ethers is found in the 1000-1300 cm⁻¹ region, while C=C double bond stretches appear around 1600-1680 cm⁻¹. nih.gov Raman spectroscopy, while less commonly reported for initial structure elucidation, can provide complementary information, especially for symmetric non-polar bonds like C=C, which may be weak in the IR spectrum. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Triterpenoid Saponins (B1172615)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Hydroxyl |

| 3000-2850 | C-H stretch | Alkyl |

| 1750-1700 | C=O stretch | Ester/Carboxylic Acid |

| 1680-1600 | C=C stretch | Alkene |

UV-Vis Spectroscopy and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores (light-absorbing groups). For a triterpenoid like this compound, isolated double bonds or carbonyl groups may result in weak absorptions in the UV region. The absence of significant absorption above 220 nm would suggest the lack of a conjugated system.

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for investigating the stereochemistry of chiral molecules. creative-biostructure.com Since this compound possesses multiple chiral centers, its CD spectrum provides critical information about its three-dimensional structure and absolute configuration. mdpi.com The CD spectrum arises from the differential absorption of left- and right-circularly polarized light by the chiral chromophores in the molecule. researchgate.net By comparing experimental CD spectra with those predicted by quantum chemical calculations for possible stereoisomers, the absolute configuration of the molecule can often be determined.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a compound in the solid state. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thepharmajournal.com This analysis yields a precise map of electron density, from which the positions of all atoms (except typically hydrogen) can be determined with very high accuracy. frontiersin.org

A successful X-ray crystallographic analysis of this compound would definitively confirm its atomic connectivity, relative stereochemistry, and absolute configuration, provided that anomalous dispersion is used. researchgate.net This would validate the structure proposed by spectroscopic methods and serve as the ultimate proof of its architecture. The primary challenge for this technique is the requirement to grow a high-quality single crystal of sufficient size, which can be difficult for complex and often amorphous natural products. To date, a single-crystal X-ray structure of this compound has not been reported in the literature.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive detection and identification power of spectrometry. mdpi.com For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable hyphenated method. nih.gov

LC-MS allows for the analysis of this compound within complex mixtures, such as crude plant extracts. researchgate.net The liquid chromatography component separates the different compounds in the mixture based on their physicochemical properties (e.g., polarity), and as each compound elutes from the column, it is introduced into the mass spectrometer. The MS provides the molecular weight and, with tandem MS (LC-MS/MS), fragmentation data for each separated component. nih.govmdpi.com This allows for the rapid confirmation of the presence and identity of this compound in an extract and is also an essential tool for assessing the purity of an isolated sample.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic pathways involved in the biosynthesis of natural products. nih.gov In the case of this compound, a triterpenoid, its biosynthesis involves the intricate cyclization of a linear precursor, 2,3-oxidosqualene. Understanding the complex series of carbocationic rearrangements and hydride shifts that lead to the final carbon skeleton can be achieved by feeding the producing organism with precursors labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H). boku.ac.atresearchgate.net

After the organism incorporates the labeled precursors, the this compound is isolated, and its structure is analyzed, typically by NMR or MS. nih.gov The location of the isotopic labels in the final molecule provides direct evidence of the biosynthetic pathway, confirming bond formations and atomic migrations. google.com While specific isotopic labeling studies on this compound are not widely reported, this methodology is fundamental to understanding terpenoid biosynthesis in general and remains a key tool for unraveling the enzymatic mechanisms that create such complex and diverse molecular architectures. nih.gov

Structure Activity Relationship Sar Studies of Periandradulcin a and Its Analogues

Methodological Frameworks for SAR Investigations

The investigation into the SAR of a natural sweetener like Periandradulcin A typically employs a multi-faceted approach combining chemical synthesis, sensory analysis, and computational modeling. The primary goal is to systematically alter the molecule's structure and measure the corresponding change in sweetness or other taste attributes. nih.govmdpi.com

Key methodological frameworks include:

Analogue Synthesis: A library of derivatives is created by modifying specific functional groups of the parent molecule, this compound. This can involve altering substituents, changing stereochemistry, or modifying the core scaffold. plos.org These synthetic campaigns allow for a systematic exploration of the chemical space around the lead compound.

Sensory Evaluation: Trained human taste panels are used to quantify the sensory properties of the new analogues. nih.gov Parameters such as sweetness intensity relative to a standard (like sucrose), taste profile, presence of off-tastes (e.g., bitterness, metallic taste), and temporal profile (onset and duration of sweetness) are meticulously recorded.

Quantitative Structure-Activity Relationship (QSAR): This computational method attempts to build mathematical models that correlate the chemical structures of compounds with their biological activity. mdpi.com By generating molecular descriptors (representing physicochemical properties like hydrophobicity, electronic effects, and steric bulk), QSAR models can predict the sweetness of unsynthesized analogues, thereby guiding further synthetic efforts. mdpi.comnih.gov

These frameworks are applied iteratively; insights from sensory evaluation and QSAR modeling inform the design of the next generation of analogues, leading to a deeper understanding of the structural requirements for potent and clean-tasting sweeteners. nih.gov

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target, such as a taste receptor. dovepress.comresearchgate.net For sweeteners, the most fundamental model is the AH-B-X glucophore theory, which proposes three key sites: a hydrogen-bond donor (AH), a hydrogen-bond acceptor (B), and a hydrophobic site (X), all arranged in a specific triangular geometry to elicit a sweet taste.

For diterpenoid sweeteners similar in class to this compound, specific structural motifs are often associated with sweet taste perception. nih.gov While direct pharmacophore modeling studies on this compound are not extensively detailed in the literature, analysis of its structure in the context of other sweeteners suggests key features:

Hydroxyl Groups: The multiple hydroxyl groups present on the molecule can act as crucial hydrogen-bond donors (AH) and acceptors (B), forming key interactions with the sweet taste receptor.

Diterpenoid Backbone: The rigid and bulky hydrocarbon skeleton likely serves as the hydrophobic (X) component of the pharmacophore, ensuring proper orientation within the receptor's binding pocket. mdpi.com

Carbonyl Group: The carbonyl function can also act as a potent hydrogen-bond acceptor.

Computational pharmacophore modeling is a powerful tool used to refine these hypotheses. researchgate.netnih.gov By aligning a set of known active sweet molecules, a 3D model can be generated that highlights the common chemical features and their spatial relationships, providing a blueprint for designing novel compounds with potentially enhanced sweetness. nih.govresearchgate.net

Influence of Substituent Effects on Activity and Selectivity

The systematic modification of substituents on the this compound core structure is a cornerstone of SAR studies, revealing how changes in polarity, size, and electronic character impact taste. mdpi.com Studies on analogous diterpenoid sweeteners, such as stevioside, have shown that even minor structural changes can lead to dramatic shifts in sweetness intensity and quality. nih.gov

For instance, modifying hydroxyl groups via glycosylation (adding sugar moieties) or esterification can significantly alter a compound's interaction with the sweet taste receptor. Key findings from related diterpenoid sweetener research suggest that increasing the hydrophilic character of a molecule can sometimes eliminate the bitter aftertaste often associated with natural high-intensity sweeteners. nih.gov

An illustrative SAR study on a hypothetical series of this compound analogues might yield data similar to that presented in the table below. Such a study would involve synthesizing each analogue and having it evaluated by a sensory panel to determine its relative sweetness and taste characteristics.

| Compound | Modification (Relative to this compound) | Relative Sweetness (vs. Sucrose) | Taste Profile Notes |

|---|---|---|---|

| This compound | Parent Compound | ~1250x | Clean sweet taste, slight lingering aftertaste |

| Analogue 1 | Removal of a specific hydroxyl group | ~200x | Significantly reduced sweetness, bitter notes emerge |

| Analogue 2 | Esterification of a primary hydroxyl group | ~800x | Reduced sweetness, faster onset |

| Analogue 3 | Addition of a glucose unit at a key hydroxyl | ~1500x | Increased sweetness, reduction in lingering aftertaste |

| Analogue 4 | Reduction of the carbonyl to a hydroxyl | ~50x | Drastic loss of sweetness |

This table is for illustrative purposes only and represents the type of data generated in SAR studies. Specific values are hypothetical.

This systematic approach allows researchers to map the sensitivity of different regions of the molecule to structural changes, thereby building a comprehensive understanding of its SAR.

Conformational Analysis and Molecular Dynamics in SAR Elucidation

The three-dimensional shape, or conformation, of a flexible molecule like this compound is critical to its ability to bind to the sweet taste receptor. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. mdpi.com Many natural sweeteners are quite flexible, possessing numerous rotatable bonds, which allows them to exist as a mixture of different conformers. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.govmdpi.com By simulating the movements of every atom in the molecule and its surrounding solvent, MD can reveal:

Low-Energy Conformations: The most stable and populated shapes of the molecule in solution.

Molecular Flexibility: Which parts of the molecule are rigid and which are flexible.

Dynamic Behavior: How the molecule's shape changes over time, which can be crucial for the process of binding to and activating the receptor. researchgate.netbonvinlab.org

For SAR elucidation, understanding the bioactive conformation—the specific shape the molecule adopts when it binds to the receptor—is paramount. MD simulations can help identify plausible bioactive conformations and explain why some analogues are active while others are not. For example, a structural modification might restrict the molecule's flexibility, preventing it from adopting the necessary shape for receptor binding. nih.gov Comparing the conformational preferences of active and inactive analogues provides deep insights into the geometric requirements for sweetness. mdpi.com

Computational Chemistry and In Silico Approaches to SAR (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are indispensable tools for rationalizing SAR findings at an atomic level. nih.gov Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., the T1R2-T1R3 sweet taste receptor) to form a stable complex. malaysianjournalofmicroscopy.org

The process typically involves:

Receptor Modeling: Since the exact experimental structure of the human sweet taste receptor is not available, researchers use homology modeling to build a 3D structural model based on the known structures of related proteins. researchgate.net

Ligand Preparation: A 3D model of this compound is generated and its low-energy conformations are determined.

Docking Simulation: A docking algorithm systematically places the ligand into the receptor's binding site in numerous possible orientations and conformations, scoring each "pose" based on its calculated binding affinity or energy. nih.gov

The results of a docking study can provide valuable, albeit predictive, information:

Binding Mode: The specific orientation of this compound within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. malaysianjournalofmicroscopy.org

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction, which can be correlated with sweetness potency.

Molecular docking helps explain why certain structural modifications enhance or diminish sweetness. For example, if a hydroxyl group is shown to form a critical hydrogen bond with a specific amino acid in the receptor, its removal in an analogue would be predicted to weaken the binding, correlating with a loss of sweetness. mdpi.com This synergy between computational prediction and experimental synthesis provides a powerful platform for the rational design of novel sweeteners.

| Interaction Type | Ligand Feature (e.g., on this compound) | Receptor Feature (Amino Acid Residue) | Importance in Binding |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl Group (-OH) | Aspartate, Glutamate, Serine, Threonine | High: Key for anchoring the ligand in the correct orientation. |

| Hydrogen Bond | Carbonyl Group (C=O) | Arginine, Lysine, Serine | High: Acts as a strong hydrogen bond acceptor. |

| Hydrophobic Interaction | Diterpenoid carbon skeleton | Leucine, Isoleucine, Valine, Phenylalanine | Moderate: Contributes to overall binding affinity and specificity. |

| van der Waals Forces | Entire molecule | Multiple residues in the binding pocket | High: Cumulative effect provides significant binding energy. |

Biological Activities and Mechanistic Investigations of Periandradulcin a

Preclinical Efficacy Studies in Non-Human Models

Preclinical studies are essential for evaluating the potential therapeutic efficacy of compounds before they are tested in humans. For Periandradulcin A, initial efficacy assessments have been conducted in vitro, focusing on its interaction with specific biological targets.

In Vitro Models for Initial Efficacy Assessment

In vitro models are crucial for the initial screening and characterization of bioactive compounds. This compound was isolated from an 80% methanol (B129727) extract of Periandra dulcis roots through a combination of chromatographic techniques and high-performance liquid chromatography (HPLC) nih.gov. Its efficacy was primarily assessed through its inhibitory effects on phosphodiesterase (PDE) enzymes.

Studies have demonstrated that this compound acts as a potent inhibitor of various PDE isoforms. The concentrations required to achieve 50% inhibition (IC50 values) of PDE from bovine heart were determined. This compound exhibited significant potency, with an IC50 value of 0.033 µM against bovine heart PDE nih.govepdf.pub. Further investigations revealed its particularly strong inhibitory effect against PDE-I, with an IC50 of 0.0022 µM, demonstrating a potency approximately twenty to forty times greater than that observed for PDE-II and PDE-III, respectively nih.gov. These findings highlight this compound's potential as a selective PDE inhibitor.

In Vivo Models for Mechanistic and Efficacy Evaluation

Specific in vivo studies detailing the efficacy or mechanistic evaluation of this compound in animal models or patient-derived xenografts were not detailed in the available sources. While general preclinical models such as xenografts are utilized for drug development epdf.pubscribd.comscielo.br, the published literature does not provide specific data on this compound's performance or mechanism within such in vivo systems.

Mechanisms of Biological Action of this compound

Understanding the mechanism by which a compound exerts its effects is critical for drug development. For this compound, the primary identified mechanism involves the modulation of phosphodiesterase activity.

Target Identification and Validation

The principal biological target identified for this compound is phosphodiesterase (PDE) nih.gov. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing crucial roles in cellular signaling pathways.

Ligand-Receptor Interactions

Specific details regarding ligand-receptor interactions involving this compound were not provided in the examined literature. While the compound's interaction with PDE enzymes is established, the precise nature of its binding at a molecular level, including specific receptor interactions if applicable beyond the enzyme active site, is not elaborated upon.

Enzyme Inhibition or Activation

This compound functions as an enzyme inhibitor, specifically targeting phosphodiesterases nih.gov. Its mechanism involves reducing the activity of these enzymes. The compound demonstrates significant potency, particularly against PDE-I, as indicated by its low IC50 values. While its role as a PDE inhibitor is established, the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is not specified in the available research findings.

Data Table 1: Phosphodiesterase (PDE) Inhibition by this compound

| Target Enzyme | IC50 Value (µM) | Source of Enzyme |

| PDE (Bovine Heart) | 0.033 | Bovine Heart |

| PDE-I | 0.0022 | Not specified |

| PDE-II | Not specified | Not specified |

| PDE-III | Not specified | Not specified |

Note: IC50 values for PDE-II and PDE-III were not explicitly detailed for this compound in the provided sources, though its relative potency compared to these isoforms was mentioned.

Compound List:

this compound

Periandradulcin B

Periandradulcin C

Oleanolic Acid

Modulation of Signaling Pathways

Molecular and Cellular Events Mediated by this compound

The precise molecular and cellular events directly mediated by this compound are not elaborated upon in the available scientific findings. General research into molecular and cellular mechanisms exists for various biological processes and compounds (Results epfl.ch, openaccessjournals.com, nih.gov, mdpi.com, frontiersin.org), but specific details concerning this compound's impact on these events are absent from the reviewed literature.

Cross-Talk with Endogenous Biological Systems

Information regarding the specific cross-talk of this compound with endogenous biological systems is not detailed in the examined scientific literature. While the concept of biological systems interacting is broadly understood (Results nih.gov, mdpi.com), specific interactions involving this compound with the body's internal mechanisms remain to be elucidated.

Specific Bioactivities and Associated Mechanisms

The bioactivities of this compound are primarily characterized by its inhibitory action on phosphodiesterase enzymes. Other potential bioactivities, such as antifeedant or insecticidal effects, are not directly attributed to this compound in the reviewed literature, although related compounds or plant extracts may exhibit such properties.

Antifeedant Activity and Mechanism of Action

Direct evidence of this compound exhibiting antifeedant activity, or specific details on its mechanism of action (e.g., effects on taste cells, the GABA system, or detoxification enzymes), is not found in the reviewed literature. Studies on plant extracts have indicated that antifeedant effects can be mediated through sensory perception, leading to unpalatable tastes for insects, or by influencing taste cells and potentially the GABA system (Results journalspress.com, mdpi.com, nih.gov, entomoljournal.com). However, these findings are not specifically linked to this compound.

Insecticidal Activity and Molecular Targets

The reviewed scientific literature does not provide specific information on the insecticidal activity of this compound or its molecular targets, such as nervous system receptors (nAChR, GluCl, GABACl, RyR, TRPV), metabolic targets, or growth regulators. While general insecticidal targets and mechanisms are discussed in the context of various compounds and essential oils (Results frontiersin.org, researchgate.net, nih.gov, mdpi.com), this compound is not mentioned in relation to these activities.

Other Documented Bioactivities

The most prominently documented bioactivity of this compound is its role as a phosphodiesterase inhibitor.

Phosphodiesterase Inhibition: this compound has been identified as a phosphodiesterase inhibitor. In studies involving ox heart phosphodiesterase, this compound demonstrated an inhibitory concentration 50 (ID50) value of 0.033 μmol/L (Result frontiersin.org).

Information regarding specific antiviral, antibacterial, antifungal, or antiproliferative activities directly attributed to this compound is not present in the reviewed literature. While other natural products and compound classes have shown such activities (Results mdpi.com, frontiersin.org, nih.gov, nih.gov, mdpi.com), this compound's involvement in these areas remains undocumented in the provided sources.

Future Research Directions and Translational Perspectives for Periandradulcin a

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Research

Modern "omics" technologies offer a powerful, high-throughput approach to understanding the complex biological systems related to Periandradulcin A. nih.gov Integrating metabolomics and transcriptomics can provide a holistic view of its biosynthesis, regulation, and physiological effects. nih.govmdpi.com

Transcriptomics: This technology focuses on analyzing the complete set of RNA transcripts in a cell or organism. For this compound research, transcriptomics can be used to identify the genes responsible for its complex biosynthetic pathway within the source plant. By comparing gene expression profiles in plant tissues that produce high versus low levels of the compound, researchers can pinpoint candidate genes encoding the necessary enzymes for its synthesis. mdpi.com This knowledge is the first step toward biotechnological production, potentially through engineered yeast or plant cell cultures.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Metabolomic profiling of the source plant can reveal not only this compound but also its precursors, derivatives, and other related compounds. This provides a detailed chemical fingerprint that can aid in understanding the metabolic network and how it shifts under different environmental conditions. northwestern.edu Furthermore, applying metabolomics to biological systems treated with this compound can help elucidate its mechanism of action and potential off-target effects by observing changes in cellular metabolic pathways. nih.gov

The combined analysis of transcriptomics and metabolomics is particularly powerful, as it allows researchers to directly link the expression of specific genes with the production of specific metabolites, providing a clearer picture of the underlying biochemical pathways. nih.govresearchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Insights |

|---|---|---|

| Transcriptomics | Identification of biosynthetic genes in the source plant. | Elucidation of the complete enzymatic pathway for this compound synthesis; enabling biotechnological production. |

| Metabolomics | Profiling of metabolites in the source plant and in biological systems exposed to the compound. | Discovery of precursors and related natural products; understanding the mechanism of action and metabolic impact. |

| Integrated Omics | Correlating gene expression with metabolite profiles. | Comprehensive understanding of the regulation and function of the biosynthetic pathway. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery by rapidly analyzing vast and complex datasets. fnasjournals.comdypvp.edu.in These computational tools can significantly accelerate research into this compound, from discovery to optimization. nih.gov

Predictive Modeling: ML algorithms can be trained on large databases of natural products to predict the biological activities and properties of new compounds. musechem.com For this compound, AI could predict potential secondary biological activities beyond its sweetness, guiding future screening efforts. It can also forecast pharmacokinetic properties, helping to assess its potential as a viable food additive or therapeutic agent early in the development process. dypvp.edu.in

Genome and Metabolome Mining: AI can be used to scan the genomic and metabolomic data of plants to find biosynthetic gene clusters (BGCs) that may produce novel natural products. musechem.comhelmholtz-hips.de This could lead to the discovery of new variants of this compound with potentially enhanced sweetness or stability.

Compound Optimization: Generative AI models can design novel molecular structures inspired by this compound. musechem.com These models can suggest modifications to the original structure to improve specific properties, such as solubility, stability, or sweetness intensity, creating optimized analogues for synthesis and testing. nih.gov

Table 2: Potential Uses of AI/ML in this compound Development

| AI/ML Application | Description | Potential Outcome |

|---|---|---|

| Bioactivity Prediction | Using ML models to screen for potential therapeutic effects or molecular targets. | Identification of new applications for this compound beyond its role as a sweetener. |

| Structure Optimization | Employing generative AI to design novel analogues with improved characteristics. | Creation of new compounds with enhanced sweetness, stability, or safety profiles. |

| Data Analysis | Integrating and interpreting complex datasets from omics studies. | Faster identification of biosynthetic pathways and mechanisms of action. |

Green Chemistry Principles in the Synthesis and Isolation of this compound

Applying green chemistry principles to the production of this compound is essential for ensuring environmental sustainability and economic viability. yale.edu This involves designing chemical processes that minimize or eliminate the use and generation of hazardous substances. opcw.org

The twelve principles of green chemistry provide a framework for this approach:

Prevention: It is better to prevent waste than to clean it up after it has been created. hansrajcollege.ac.in

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. hansrajcollege.ac.in

Designing Safer Chemicals: Chemical products should be designed to have their desired function while minimizing their toxicity. hansrajcollege.ac.in

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. hansrajcollege.ac.in

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure if possible. opcw.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. hansrajcollege.ac.in

Reduce Derivatives: Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. hansrajcollege.ac.in

Real-time Analysis for Pollution Prevention: Analytical methods should be developed to allow for real-time monitoring to prevent the formation of hazardous substances. hansrajcollege.ac.in

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. edu.krd

For this compound, this means developing extraction methods that use safer, recyclable solvents (e.g., supercritical CO2 or ethanol) instead of hazardous ones like chloroform (B151607) or methanol (B129727). In synthetic approaches, focusing on catalytic methods and designing routes with high atom economy will reduce waste and improve efficiency. acs.org

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for this compound

| Process Step | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Isolation | Use of petroleum-based, volatile organic solvents (e.g., hexane, chloroform). | Supercritical fluid extraction (e.g., CO2), ultrasound-assisted extraction with green solvents (e.g., ethanol, water). |

| Synthesis | Multi-step synthesis with protecting groups, stoichiometric reagents. | Biocatalysis using enzymes, shorter synthetic routes, use of catalytic reagents. acs.org |

| Purification | Conventional column chromatography with high solvent consumption. | Preparative supercritical fluid chromatography (SFC), crystallization. |

Collaborative Research Initiatives in Natural Product Chemistry

The complexity of natural product research necessitates a collaborative approach. Advancing the study of this compound will benefit greatly from initiatives that bring together experts from diverse fields and institutions. upol.cz

Interdisciplinary Collaboration: Partnerships between organic chemists, biochemists, pharmacologists, computational scientists, and food scientists are crucial. Chemists can focus on synthesis and isolation, while biochemists unravel its biosynthetic pathway and pharmacologists study its biological effects. fau.edu

Academia-Industry Partnerships: Collaborations between university research labs and companies in the food, beverage, or pharmaceutical sectors can accelerate the translation of basic research into practical applications. Academic institutions can provide foundational discoveries, while industry partners offer resources for development, scale-up, and commercialization. tamu.edu

International Cooperation: Global collaboration allows researchers to access unique biodiversity, share knowledge and technologies, and build large, standardized datasets for computational analysis. upol.cztamu.edu Initiatives like these can speed up progress by preventing redundant research and leveraging the collective resources of the global scientific community. helmholtz-hips.de A successful model involves creating shared libraries of natural product fractions for screening against various biological targets. fau.edu

A recent example of a successful large-scale collaboration is the Illinois Biological Foundry for Advanced Biomanufacturing (iBioFAB), which uses laboratory automation and AI to discover and characterize new natural products at an unprecedented speed. illinois.edu Such platforms, built on the collaboration between chemists, engineers, and biologists, could be transformative for compounds like this compound. illinois.edu

Addressing Research Gaps and Challenges in this compound Studies

Despite its potential, significant gaps in our knowledge of this compound remain. A focused research effort is needed to address these challenges to pave the way for its potential use.

Complete Biosynthetic Pathway: While the general class of the compound (triterpenoid) is known, the specific enzymes and genetic regulatory networks responsible for its production in the plant are not fully elucidated.

Mechanism of Sweetness: The precise molecular interactions between this compound and the human sweet taste receptors (T1R2/T1R3) are not fully understood. A detailed understanding could guide the design of even more potent and effective sweeteners.

Sustainable Supply: The natural source of this compound may be limited, making sustainable and scalable production a major hurdle. Research into total synthesis or biotechnological production (e.g., in yeast or microalgae) is critical for a reliable supply chain.

Toxicological and Long-Term Safety Data: Comprehensive toxicological studies are required to establish a complete safety profile, which is a prerequisite for regulatory approval as a food additive.

Metabolic Fate: Understanding how this compound is metabolized, absorbed, and excreted by the human body is essential for evaluating its safety and physiological impact.

Addressing these gaps will require a concerted effort using the advanced technologies and collaborative models described in the preceding sections. nih.govnih.gov

Table 4: Key Research Gaps and Proposed Strategies for this compound

| Research Gap | Description | Proposed Strategy |

|---|---|---|

| Biosynthesis | The complete enzymatic pathway and its genetic regulation are unknown. | Integrated transcriptomics and metabolomics of the source plant. |

| Mechanism of Action | Detailed interaction with sweet taste receptors is not fully characterized. | Molecular docking, structural biology studies, and in-vitro receptor assays. |

| Sustainable Production | Reliance on extraction from a potentially limited natural source. | Development of a scalable total synthesis route; metabolic engineering of microbial hosts (e.g., yeast) for fermentation-based production. |

| Safety Profile | Lack of comprehensive, long-term toxicological data. | Standardized in-vitro and in-vivo toxicology studies following regulatory guidelines. |

Q & A

Q. What are the primary natural sources of Periandradulcin A, and how is it isolated?

this compound is isolated from Harrisonia perforata (branches, yield = 0.0005%) and Periandra dulcis. Isolation typically involves solvent extraction followed by chromatographic purification. Researchers should optimize protocols using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to improve yield, noting that yields are generally low (~0.025%) .

Q. What pharmacological activities have been reported for this compound?

this compound exhibits antimalarial activity against Plasmodium falciparum (IC50 >20 µg/mL) and antibacterial effects against Mycobacterium tuberculosis (MIC >200 µg/mL). However, these values indicate limited potency, suggesting the need for structural analogs or combination therapies to enhance efficacy .

Q. How is the molecular structure of this compound characterized?

The compound (C₁₆H₁₈O₅, MW 290.32) features a diterpene backbone with hydroxyl and ketone groups. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Researchers should cross-reference spectral data with published values to confirm purity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimalarial activity?

Comparative studies with analogs like Periandradulcin B (C₄₇H₇₄O₁₇) and C (C₄₈H₇₆O₁₈) reveal that glycosylation and side-chain substitutions significantly alter bioactivity. Methodologically, semi-synthetic derivatization combined with in vitro assays (e.g., Plasmodium lactate dehydrogenase inhibition) can identify pharmacophores .

Q. What contradictions exist in the reported pharmacological data for this compound?

Discrepancies in IC₅₀/MIC values across studies (e.g., antimalarial IC₅₀ >20 µg/mL vs. phosphodiesterase inhibition in Periandradulcin B at ID₅₀ = 7.6 µM) suggest context-dependent activity. Researchers should validate assays using standardized protocols (e.g., WHO antimalarial guidelines) and assess synergies with adjuvants .

Q. What challenges arise in synthesizing this compound de novo?

The compound’s complex stereochemistry and oxygen-rich functional groups pose synthetic hurdles. Strategies like biomimetic synthesis or enzymatic catalysis (e.g., cytochrome P450-mediated oxidation) may improve efficiency. Computational modeling (e.g., density functional theory) can guide retrosynthetic planning .

Q. How can researchers address the low bioavailability of this compound in preclinical models?

Pharmacokinetic studies using LC-MS/MS quantification in plasma/tissue samples reveal poor solubility and rapid clearance. Nanoformulation (e.g., liposomal encapsulation) or prodrug design (e.g., esterification of hydroxyl groups) could enhance stability and absorption .

Methodological Guidance

- Experimental Design : Use PICOT frameworks to define population (e.g., Plasmodium-infected erythrocytes), intervention (this compound dosage), comparison (standard antimalarials like chloroquine), outcomes (parasite viability), and time (48-hour assays) .

- Data Analysis : Apply statistical tools (e.g., ANOVA for dose-response curves) and address non-responses/skewness in pharmacological datasets .

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and avoid non-academic sources. Use systematic review protocols (PRISMA) to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.